molecular formula C24H41N7O7S B14261260 L-Valyl-L-histidyl-L-leucyl-L-threonyl-L-cysteine CAS No. 251967-62-1

L-Valyl-L-histidyl-L-leucyl-L-threonyl-L-cysteine

Cat. No.: B14261260
CAS No.: 251967-62-1
M. Wt: 571.7 g/mol
InChI Key: AGOQRESNKXHZSU-PFFQMSPKSA-N
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Description

L-Valyl-L-histidyl-L-leucyl-L-threonyl-L-cysteine is a peptide compound composed of five amino acids: valine, histidine, leucine, threonine, and cysteine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-histidyl-L-leucyl-L-threonyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-histidyl-L-leucyl-L-threonyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, depending on the desired substitution, such as alkylating agents for thiol groups.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Valyl-L-histidyl-L-leucyl-L-threonyl-L-cysteine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Valyl-L-histidyl-L-leucyl-L-threonyl-L-cysteine depends on its specific application. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-histidyl-L-leucyl-L-threonyl-L-cysteine: Unique due to its specific sequence and combination of amino acids.

    L-Valyl-L-histidyl-L-leucyl-L-threonyl-L-lysine: Similar structure but with lysine instead of cysteine.

    L-Valyl-L-histidyl-L-leucyl-L-threonyl-L-serine: Similar structure but with serine instead of cysteine.

Uniqueness

This compound is unique due to the presence of cysteine, which allows for the formation of disulfide bonds. This feature can significantly impact the peptide’s stability, structure, and function.

Properties

CAS No.

251967-62-1

Molecular Formula

C24H41N7O7S

Molecular Weight

571.7 g/mol

IUPAC Name

(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C24H41N7O7S/c1-11(2)6-15(21(34)31-19(13(5)32)23(36)30-17(9-39)24(37)38)28-20(33)16(7-14-8-26-10-27-14)29-22(35)18(25)12(3)4/h8,10-13,15-19,32,39H,6-7,9,25H2,1-5H3,(H,26,27)(H,28,33)(H,29,35)(H,30,36)(H,31,34)(H,37,38)/t13-,15+,16+,17+,18+,19+/m1/s1

InChI Key

AGOQRESNKXHZSU-PFFQMSPKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)N

Origin of Product

United States

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